molecular formula C24H20N4O5 B7433330 [4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate

[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate

Cat. No. B7433330
M. Wt: 444.4 g/mol
InChI Key: RFBUTIHUJZTYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate, also known as NPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a triazole derivative that has shown promising results in various studies, including its use as a biochemical tool and as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of [4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate involves its ability to inhibit the activity of certain enzymes. Specifically, the compound has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing these enzymes from breaking down acetylcholine and butyrylcholine, respectively. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have various physiological effects.
Biochemical and Physiological Effects:
[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of acetylcholine and butyrylcholine, respectively. This increase can have various physiological effects, including improved cognitive function and muscle contraction.
[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate has also been shown to have anti-inflammatory and antioxidant properties. These properties may make it useful in treating various diseases, including neurodegenerative disorders and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate in lab experiments is its ability to inhibit the activity of certain enzymes. This can be useful in studying the role of these enzymes in various physiological processes. Additionally, the compound has been shown to have various biochemical and physiological effects, which may make it useful in studying the effects of neurotransmitters and in treating various diseases.
One limitation of using [4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving [4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate. One area of research could focus on the compound's potential therapeutic applications, particularly in treating neurodegenerative disorders and cancer. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its effects on various physiological processes. Finally, research could be conducted to develop new derivatives of [4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate that may have improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of [4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate can be achieved through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-nitrophenol with benzyl bromide to form 4-benzyloxy-nitrobenzene. This intermediate is then reacted with 4-hydroxybenzyl alcohol to form [4-(3-nitrophenoxy)phenyl]methanol. The final step involves the reaction of [4-(3-nitrophenoxy)phenyl]methanol with ethyl chloroformate and sodium azide to form [4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate.

Scientific Research Applications

[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate has been used in various scientific research applications, including its use as a biochemical tool. The compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can be useful in studying the role of these enzymes in various physiological processes.
[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate has also been studied for its potential therapeutic applications. The compound has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, [4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in treating various diseases.

properties

IUPAC Name

[4-(3-nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5/c1-2-22-25-23(26-27(22)18-7-4-3-5-8-18)24(29)32-16-17-11-13-20(14-12-17)33-21-10-6-9-19(15-21)28(30)31/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBUTIHUJZTYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate

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